molecular formula C6H5NO3 B432563 Nicotinic acid N-oxide CAS No. 2398-81-4

Nicotinic acid N-oxide

Cat. No.: B432563
CAS No.: 2398-81-4
M. Wt: 139.11 g/mol
InChI Key: FJCFFCXMEXZEIM-UHFFFAOYSA-N
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Description

Nicotinic acid N-oxide (NANO) is a derivative of nicotinic acid (vitamin B3) where the pyridine ring’s nitrogen atom is oxidized to form an N-oxide functional group. This modification significantly alters its electronic and chemical properties. NANO exhibits a melting point of 254–255°C, solubility in benzene, and a characteristic UV absorbance peak at 254 nm, consistent with its N→O structure . It is utilized in diverse applications, including:

  • Coordination Chemistry: As a ligand in lanthanide-organic frameworks (e.g., [Ln₂(NNO)₂(OX)₂(H₂O)₄]ₙ) .
  • Biomedical Research: Investigating hyperlipidemia and as a metabolite of nicotinamide .
  • Material Science: Synthesizing ZnO nanoparticles via thermolysis of zinc-NANO complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxiniacic acid can be synthesized through the oxidation of nicotinic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C .

Industrial Production Methods: Industrial production of oxiniacic acid involves similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

    Oxidation: Oxiniacic acid can undergo further oxidation to form various derivatives.

    Reduction: It can be reduced back to nicotinic acid under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Oxiniacic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of oxiniacic acid involves its interaction with specific molecular targets and pathways. As an N-oxide derivative, it can act as an oxidizing agent, influencing redox reactions within biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Isonicotinic Acid N-Oxide and Picolinic Acid N-Oxide

NANO shares structural similarities with isothis compound (positional isomer, N-oxide at para position) and picolinic acid N-oxide (ortho-carboxy substituent). Key distinctions include:

Property This compound Isothis compound Picolinic Acid N-Oxide
Substituent Position Meta-carboxy, pyridine N-oxide Para-carboxy, pyridine N-oxide Ortho-carboxy, pyridine N-oxide
Gas-Phase Acidity (ΔHacid, kcal/mol) 329.5 330.4 Not reported
Mass Spectral Fragmentation Complex (base peak at m/z 139) Complex (similar to NANO) Simple (CO₂ loss dominant)
Coordination Behavior Forms 3D lanthanide frameworks with oxalate Used in Cr(VI) adsorption frameworks Limited data on coordination

Electronic and Acidic Properties

The N-oxide group in NANO acts as a moderate π-donor and strong field-effect stabilizer, reducing ΔHacid by ~10 kcal/mol compared to benzoic acid. This contrasts with OCH₃ (σᵣ = -0.42), where resonance dominates. Isothis compound shows marginally higher acidity due to para-substituent field effects .

Spectroscopic Characteristics

  • FT-IR: NANO exhibits peaks at 1640–1680 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (N-O stretch) .
  • NMR : The N-oxide group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H2: δ 8.6 ppm) .
  • UV-Vis : λₘₐₓ at 254 nm, distinct from nicotinic acid (262 nm) .

Biological Activity

Nicotinic acid N-oxide (NANO) is a derivative of niacin (vitamin B3) that has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of NANO, focusing on its mechanisms, effects on various biological pathways, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrogen-oxygen bond in its structure, which influences its reactivity and biological interactions. The compound is often studied for its derivatives, which may exhibit enhanced stability and biological activity compared to the parent compound.

  • Inhibition of 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO) :
    • NANO has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), which plays a critical role in the kynurenine pathway of tryptophan metabolism. This pathway is significant because it produces quinolinic acid (QUIN), a neurotoxin associated with excitotoxicity in neurodegenerative diseases .
    • By inhibiting 3HAO, NANO reduces QUIN biosynthesis, potentially offering neuroprotective effects under pathological conditions .
  • Effects on Neurotransmitter Systems :
    • Kynurenic acid (KYNA), another metabolite in the kynurenine pathway, acts as an allosteric modulator of the NMDA receptor and has neuroprotective properties. The balance between KYNA and QUIN is crucial for maintaining neuronal health. NANO's role in modulating this balance suggests it may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities of this compound

Activity Description References
Inhibition of 3HAOReduces production of QUIN, potentially neuroprotective.
Modulation of Kynurenine PathwayAlters levels of KYNA and QUIN, impacting neurotransmission and neuroprotection.
Biomarker PotentialMay serve as a biomarker for CYP2E1 activity based on metabolic pathways involving nicotinamide.
Antithrombotic EffectsExhibits antithrombotic properties under certain conditions, suggesting cardiovascular benefits.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of NANO could protect neuronal cells from excitotoxic damage induced by QUIN. The protective effects were attributed to the inhibition of QUIN synthesis through 3HAO inhibition .
  • Metabolic Pathway Insights :
    • Research involving rats showed that excess nicotinamide intake led to increased urinary excretion of nicotinamide N-oxide and its metabolites, indicating that monitoring these metabolites could serve as indices for assessing dietary intake and metabolic status related to niacin .

Clinical Implications

The biological activities of this compound suggest several potential clinical applications:

  • Neurodegenerative Diseases : Given its role in modulating excitotoxic pathways, NANO could be explored as a therapeutic agent in conditions such as Alzheimer's disease or multiple sclerosis.
  • Cardiovascular Health : Its potential antithrombotic properties may make it relevant in managing cardiovascular diseases.
  • Biomarker Development : As a biomarker for CYP2E1 activity, NANO could assist in understanding individual metabolic responses to niacin supplementation or dietary intake.

Chemical Reactions Analysis

Electrophilic Acylation Reactions

NANO undergoes regioselective acylation at the 2-position when treated with anhydrides:

AnhydrideConditionsProductYieldSource
Propionic anhydride160°C, 4 hours2-propionylnicotinic acid N-oxide14.6%
Phenylacetic anhydride170°C, 3 hours2-phenylacetylthis compound8.2%
Acetic anhydride140–150°C, 2 hours2-acetyl-N-acetyl-N-methylnicotinamide N-oxide30%

These reactions proceed via an electrophilic mechanism facilitated by the electron-donating N-oxide group . Competitive deoxygenative β-acyloxylation is observed in some cases .

Hydrolysis and Decarboxylation

  • Alkaline hydrolysis : Refluxing NANO with 10% KOH for 18–22 hours yields 2-amino-4,6-diisopropylnicotinic acid via decarboxylation .

  • Acid-mediated decarboxylation : Microwave irradiation (85°C, 45 minutes) in 6N HCl produces 2-amino-6-methylnicotinic acid through simultaneous hydrolysis of nitrile groups and decarboxylation .

Coordination Chemistry

NANO acts as a ligand for transition metals, forming complexes with 3d metal perchlorates in ethanol-triethylamine mixtures. Key interactions include:

  • Coordination through the N-oxide oxygen and carboxylate group

  • Formation of octahedral complexes with Mn(II), Fe(II), and Co(II)

Thermal Stability and Decomposition

NANO decomposes at 254–262°C . Under reflux conditions (>160°C), competing thermal decomposition pathways include:

  • Loss of CO₂ via decarboxylation

  • N-O bond cleavage leading to pyridine derivatives

Comparative Reaction Outcomes

Table 1: Synthetic Methods for NANO Derivatives

Starting MaterialReagents/ConditionsProductYield
2-Aminonicotinic acid methyl esterMTO/H₂O₂/EtOH, 3h2-Aminothis compound63%
2-Amino-6-chloronicotinic acid methyl esterMTO/H₂O₂/EtOH, 3 days6-Chloro-NANO45%
2-Amino-4-phenyl-6-methylnicotinonitrileKOH reflux, 22h4-Phenyl-6-methyl-NANO50%

This reactivity profile positions NANO as a versatile intermediate in medicinal chemistry, particularly for synthesizing anti-inflammatory agents like niflumic acid . Its dual functional groups enable orthogonal derivatization strategies unmatched by simpler pyridine derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing nicotinic acid N-oxide, and how are spectral discrepancies addressed?

Methodological Answer: this compound is typically characterized using a combination of NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example:

  • FT-IR and FT-Raman identify vibrational modes of the N-oxide group (e.g., ν(N-O) at ~1260 cm⁻¹) and carboxylate stretching (~1680 cm⁻¹) .
  • NMR (¹H and ¹³C) confirms proton environments and dimerization effects, with shifts observed at δ ~8.5 ppm (pyridine ring protons) . Discrepancies between experimental and computational spectra (e.g., DFT studies) may arise from approximations in solvation models or basis sets. To resolve these, compare monomeric vs. dimeric structural optimizations and adjust for solvent effects .

Q. How is this compound synthesized, and what purification methods are recommended?

Methodological Answer: this compound is synthesized via oxidation of nicotinic acid using agents like peroxomonosulfate (PMS) in acidic aqueous media. Key steps include:

  • Reaction conditions: Optimize pH (e.g., acetate buffer) and temperature to enhance yield .
  • Purification: Use reversed-phase ion-pair chromatography (e.g., C18 columns) with UV detection at 260 nm for isolating the N-oxide from unreacted starting material . Recrystallization from ethanol/water mixtures can further purify bulk samples .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation: Avoid exposure to strong oxidizers, as decomposition produces NOx, CO, and CO₂ .
  • Protective equipment: Use nitrile gloves, lab coats, and fume hoods. For fire hazards, employ self-contained breathing apparatus (SCBA) .
  • Storage: Store in airtight containers at 2–8°C, protected from moisture and light .

Advanced Research Questions

Q. How does the N-oxide group influence the electronic structure and acidity of nicotinic acid derivatives?

Methodological Answer: The N-oxide group acts as a π-donor and stabilizes carboxylate anions via field effects. Computational studies (e.g., G3MP2) reveal:

  • Acidity trends: ΔHacid for this compound is ~10 kcal/mol lower than benzoic acid, attributed to resonance stabilization (σR = −0.35) and field effects (σF = 1.01) .
  • Electronic structure: Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased electron density on the carboxylate oxygen due to N-oxide resonance .

Q. What are the challenges in reconciling experimental and theoretical vibrational spectra of this compound?

Methodological Answer: Discrepancies often arise from:

  • Dimerization: Theoretical models may neglect intermolecular H-bonding in dimeric structures, leading to underestimated ν(O-H) and ν(N-O) frequencies .
  • Solvent interactions: Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental FT-IR/Raman data .
  • Scaling factors: Apply empirical scaling (e.g., 0.961–0.975 for B3LYP/6-311++G(d,p)) to harmonic frequencies .

Q. How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

Methodological Answer: this compound acts as a ligand for luminescent Pb²⁺ or lanthanide-based MOFs:

  • Synthesis: React with Pb(NO₃)₂ in ethanol/water under solvothermal conditions (80–120°C) to form lead-carboxylate complexes .
  • Characterization: Use single-crystal XRD to confirm coordination geometry and photoluminescence spectroscopy to assess emission properties (e.g., λem ~450 nm for Pb complexes) .

Q. What methodologies are effective in studying the oxidation kinetics of nicotinic acid to its N-oxide form?

Methodological Answer:

  • Rate law determination: Monitor [PMS] decay via UV-Vis at 260 nm under pseudo-first-order conditions ([Nicotinic acid] ≫ [PMS]) .
  • Mechanistic analysis: Use stopped-flow techniques to detect intermediates (e.g., hydroxyl radicals via EPR spin-trapping). Rate constants (k) are derived from plots of 1/k vs. [H⁺], confirming H⁺-dependent activation .

Q. Tables

Q. Table 1. Key Spectroscopic Peaks for this compound

TechniqueObserved PeaksAssignmentReference
FT-IR1260 cm⁻¹, 1680 cm⁻¹ν(N-O), ν(C=O)
FT-Raman1385 cm⁻¹, 1600 cm⁻¹δ(CH), ν(C=C) ring
¹H NMR (D₂O)δ 8.53 (d, 1H), 8.21 (m, 2H)Pyridine ring protons

Q. Table 2. Computational vs. Experimental ΔHacid Values (kcal/mol)

CompoundG3MP2 ΔHacidExperimental ΔHacidDifference
This compound329.5--
Benzoic acid340.3337.1+3.2

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid
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InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
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DSSTOX Substance ID

DTXSID2046543
Record name Nicotinic acid 1-oxide
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Molecular Weight

139.11 g/mol
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CAS No.

2398-81-4
Record name Nicotinic acid N-oxide
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Record name Oxiniacic acid [INN:DCF]
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Record name Oxiniacic acid
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Record name 3-Pyridinecarboxylic acid, 1-oxide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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